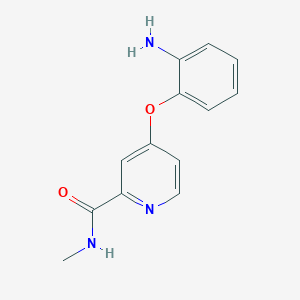

4-(2-aminophenoxy)-N-methylpicolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Aminophenoxy)-N-methylpicolinamide (4-APMPA) is an organic compound with a wide range of applications in both scientific research and industry. It is a member of the picolinamide family, which has been studied extensively due to its unique properties and potential therapeutic applications.

Applications De Recherche Scientifique

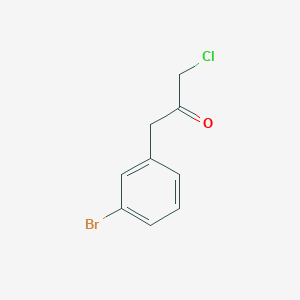

Synthesis in Antitumor Drug Development

The compound is a key intermediate in the synthesis of antitumor drugs like Sorafenib. The synthesis process for such drugs often involves aromatic nucleophilic substitution reactions, showcasing the compound's role in developing potent anticancer medications (Yao Jian-wen, 2012).

Biological Activity and Anticancer Applications

4-(2-Aminophenoxy)-N-Methylpicolinamide derivatives have shown effectiveness in inhibiting cancer cell proliferation. Research indicates these derivatives can inhibit tumor cell lines at low concentrations and demonstrate broad-spectrum antiproliferative activity (Nana Meng et al., 2021).

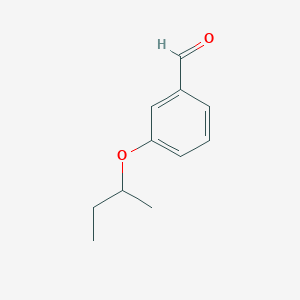

Application in Green Chemistry

This compound is also significant in the context of green chemistry. It has been synthesized using room-temperature ionic liquids as green solvents, indicating its role in environmentally friendly chemical processes (Hou Yan-jun, 2011).

Role in Polymer Chemistry

In the field of polymer chemistry, it is used in the synthesis of novel polyamides containing ether linkages and laterally attached p-terphenyls. These polymers demonstrate high solubility and thermal stability, indicating the compound's utility in creating advanced materials (S. Hsiao & Yu-Hui Chang, 2004).

Catalyst Design

The compound plays a role in catalyst design, specifically in the hydrogenation of CO2 to formate in basic water. Research shows that catalysts with derivatives of this compound exhibit high catalytic activity, thus contributing to sustainable chemical processes (Ryoichi Kanega et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various cellular receptors and enzymes .

Mode of Action

It is likely that the compound interacts with its targets through a series of complex biochemical reactions .

Biochemical Pathways

Similar compounds have been known to influence various cellular processes, including cellular respiration and amino acid biosynthesis .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression and enzyme activity .

Propriétés

IUPAC Name |

4-(2-aminophenoxy)-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15-13(17)11-8-9(6-7-16-11)18-12-5-3-2-4-10(12)14/h2-8H,14H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPHZSPCIPWKOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)

![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)

![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)

![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)

![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1371000.png)

![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)

![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)